molecular formula C27H22F5NO4 B557334 (S)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate CAS No. 121593-77-9

(S)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate

Cat. No.: B557334
CAS No.: 121593-77-9
M. Wt: 519.5 g/mol
InChI Key: PPORTZOERPWAMY-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate, also known as this compound, is a useful research compound. Its molecular formula is C27H22F5NO4 and its molecular weight is 519.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Fmoc-Nle-OPfp, also known as (S)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate or Fmoc-L-2-aminohexanoic acid-OPfp, is primarily used in the field of proteomics research . The primary target of this compound is the amine group of amino acids . The Fmoc group acts as a protecting group for these amines during peptide synthesis .

Mode of Action

The Fmoc group in Fmoc-Nle-OPfp is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during subsequent reactions . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The introduction and removal of the Fmoc group are key steps in solid-phase peptide synthesis (SPPS) . The use of Fmoc as a temporary protecting group for the amine at the N-terminus in SPPS is very widespread .

Result of Action

The primary result of the action of Fmoc-Nle-OPfp is the protection of the amine group during peptide synthesis . This allows for the selective reaction of other functional groups in the peptide chain. Once the Fmoc group is removed, the amine is free to participate in subsequent reactions .

Action Environment

The action of Fmoc-Nle-OPfp is influenced by various environmental factors. For instance, the efficiency of Fmoc group removal can be affected by the concentration of the base, the temperature, and the reaction time . Additionally, the stability of Fmoc-Nle-OPfp may be affected by factors such as pH and temperature .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F5NO4/c1-2-3-12-19(26(34)37-25-23(31)21(29)20(28)22(30)24(25)32)33-27(35)36-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,33,35)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPORTZOERPWAMY-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583797
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-norleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121593-77-9
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-norleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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